3-(3-(Fluorosulfonyl)-4-methoxyphenyl)acrylic acid
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Overview
Description
(2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluorosulfonyl group and a methoxyphenyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(fluorosulfonyl)-4-methoxybenzaldehyde and malonic acid.
Condensation Reaction: The aldehyde group of 3-(fluorosulfonyl)-4-methoxybenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.
Decarboxylation: The β-keto ester is then subjected to decarboxylation under acidic conditions to yield (2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality (2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or sulfonic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or sulfonic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 4-Methoxyphenethylamine
- tert-Butyl carbamate
Uniqueness
(2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid is unique due to the presence of both a fluorosulfonyl group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C10H9FO5S |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
(E)-3-(3-fluorosulfonyl-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)/b5-3+ |
InChI Key |
JDKFKBLTCJIOAW-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)F |
Origin of Product |
United States |
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